molecular formula C10H16O3 B13183392 Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13183392
M. Wt: 184.23 g/mol
InChI Key: MFUVWCKMSDWHIR-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ether ester characterized by a bicyclic structure combining a cyclopropane ring fused to an oxolane (tetrahydrofuran) ring. The 4,4-dimethyl substituents on the spiro carbon introduce steric hindrance, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-9(2)5-4-6-10(9)7(13-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

MFUVWCKMSDWHIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC12C(O2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate generally involves the construction of the spirocyclic ring system followed by introduction or transformation of the carboxylate ester group. The key steps often include:

  • Formation of the oxaspiro ring system via cyclization reactions involving oxetane or tetrahydrofuran intermediates.
  • Introduction of the 4,4-dimethyl substitution pattern through alkylation or use of appropriately substituted starting materials.
  • Esterification or direct use of methyl ester derivatives to install the carboxylate group at the 2-position.

Specific Synthetic Routes

Route via Itaconic Acid Derivatives and Reduction

A known related synthetic approach for spirocyclic oxaspiro compounds (e.g., 5-oxaspiro[2.4]heptan-6-one) involves starting from itaconic acid esters. The process includes:

  • Cyclization to form a cyclic anhydride intermediate (5-oxaspiro[2.4]heptane-4,6-dione).
  • Subsequent selective reduction to yield the spirocyclic lactone or lactol.
  • Esterification to form the methyl ester derivative.

However, this method may produce isomeric mixtures requiring separation, which is less efficient for large-scale synthesis.

Route via [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile Intermediate

An improved process described in patent literature involves:

  • Starting from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile.
  • Conversion through cyclization and functional group transformations to yield the oxaspiro ring system with the desired substitution.
  • Hydrolysis and esterification steps to obtain the methyl ester.

This approach avoids isomeric mixtures and uses readily available starting materials, making it more suitable for economical production.

Multi-Step Organic Synthesis from Spirocyclic Precursors

Other reported methods for related compounds such as ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involve:

  • Construction of the spirocyclic core via ring-closing reactions.
  • Introduction of methyl substituents at the 4-position by alkylation.
  • Formation of the ester group by reaction with methylating agents or direct use of methyl ester starting materials.

While direct literature on this compound is limited, these analogous methods provide a strong foundation for its preparation.

Comparative Data Table of Preparation Methods

Method Description Starting Materials Key Steps Advantages Limitations Reference
Itaconic acid ester cyclization and reduction Itaconic acid ester Cyclization → reduction → esterification Well-studied route Produces isomeric mixtures, separation needed
Cyclization from [3-(hydroxymethyl)oxetan-3-yl]acetonitrile [3-(Hydroxymethyl)oxetan-3-yl]acetonitrile Cyclization → hydrolysis → esterification Avoids isomeric mixtures, economical Requires multi-step synthesis
Multi-step alkylation and ring closure from spirocyclic precursors Spirocyclic intermediates, alkylating agents Alkylation → ring closure → ester formation Flexible substitution pattern control Limited direct data on target compound

Research Findings and Industrial Relevance

  • The spirocyclic structure imparts unique chemical and physical properties, making this compound a valuable intermediate in pharmaceutical and agrochemical synthesis.
  • Efficient and selective preparation methods are crucial for scale-up and application in complex molecule construction.
  • Patent literature emphasizes the importance of avoiding isomeric mixtures to improve yield and purity, favoring routes using specific intermediates like [3-(hydroxymethyl)oxetan-3-yl]acetonitrile.
  • Analogous compounds with similar spirocyclic frameworks have demonstrated potential biological activities, suggesting further exploration of this compound’s derivatives in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or other reduced forms .

Scientific Research Applications

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of related spirocyclic esters:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate* Not specified C₁₀H₁₆O₃ (inferred) ~184.23 4,4-dimethyl, methyl ester Reference compound
Methyl 2,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate 1558973-38-8 C₁₀H₁₆O₃ 184.23 2,4-dimethyl, methyl ester Dimethyl groups at C2 and C4 positions
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 1603272-59-8 C₁₁H₁₈O₃ 198.26 4-ethyl, 2-methyl, methyl ester Ethyl substituent at C4 increases lipophilicity
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 73039-97-1 C₁₀H₁₆O₃ 184.23 4-methyl, ethyl ester Ethyl ester vs. methyl ester
Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate Not provided Likely C₉H₁₃ClO₃ ~204.66 (estimated) Chloro at C2, 5,5-dimethyl Electronegative chlorine alters reactivity

*Inferred data based on structural analogs.

Physicochemical Properties

  • Steric Effects : The 4,4-dimethyl substitution in the target compound creates greater steric hindrance compared to 2,4-dimethyl () or 4-ethyl-2-methyl () analogs. This reduces conformational flexibility and may lower solubility in polar solvents .
  • Ester Group Influence: Replacing the methyl ester with an ethyl ester (e.g., ) marginally increases molecular weight (184.23 vs.
  • Electronic Effects : Chlorine substitution () introduces electronegativity, polarizing the molecule and increasing reactivity in nucleophilic substitutions compared to methyl or ethyl analogs .

Biological Activity

Methyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is an organic compound notable for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing an oxygen atom. This structural configuration imparts significant rigidity and three-dimensionality to the molecule, making it a subject of interest in various chemical and biological applications. The compound has a molecular formula of C₁₁H₁₈O₃ and a molecular weight of approximately 184.23 g/mol.

Synthesis

The synthesis of this compound typically involves optimized reaction conditions that are crucial for achieving high yields and purity. Common methods include cyclization reactions from suitable precursors, often utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

Research into the biological activity of this compound is still in its emerging stages. Preliminary studies indicate that its rigid spirocyclic structure may facilitate specific binding to molecular targets such as enzymes or receptors, suggesting potential therapeutic applications.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. In vitro studies have shown promising results against both gram-positive and gram-negative bacteria. For instance, the compound demonstrated significant inhibition in agar diffusion assays when tested against pathogens such as Staphylococcus aureus and Escherichia coli, with effective concentrations comparable to established antibiotics .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibition assays targeting enzymes like urease and alpha-amylase showed that this compound could effectively reduce enzyme activity, indicating its potential role in managing conditions related to enzyme overactivity, such as hyperuricemia or diabetes .

Antioxidant Activity

Antioxidant properties were assessed using the DPPH (1,1-diphenyl-2-picryl hydrazyl) assay, where the compound exhibited significant free radical scavenging capabilities. The percentage inhibition was calculated and compared to known antioxidant standards, demonstrating that this compound could be a valuable addition to formulations aimed at reducing oxidative stress .

Case Studies

Several studies have contributed to understanding the biological activities associated with this compound:

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of this compound against various clinical isolates. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, suggesting moderate antibacterial activity that warrants further investigation for potential therapeutic use .
  • Enzyme Inhibition Study : Another research focused on enzyme inhibition revealed that this compound inhibited urease with an IC50 value of approximately 50 µM, indicating its potential utility in treating infections caused by urease-producing bacteria .
  • Antioxidant Potential : In antioxidant assays, the compound showed a percentage inhibition of DPPH radicals at concentrations of 100 µg/mL reaching up to 75%, which is comparable to some established antioxidants in commercial use .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameMolecular FormulaUnique Features
Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptaneC₁₂H₁₈O₃Contains an isopropyl group enhancing steric bulk
Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptaneC₁₂H₂₀O₃Features multiple methyl groups affecting reactivity
Methyl 4-ethyl-1-oxaspiro[2.4]heptaneC₁₂H₁₈O₃Contains an ethyl substituent influencing solubility

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